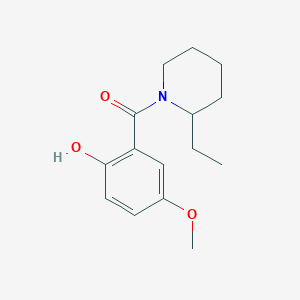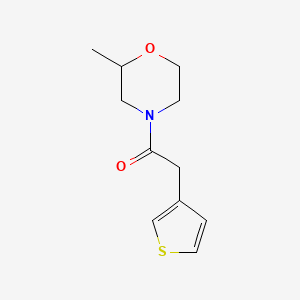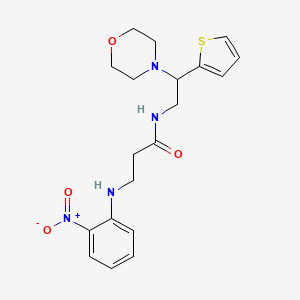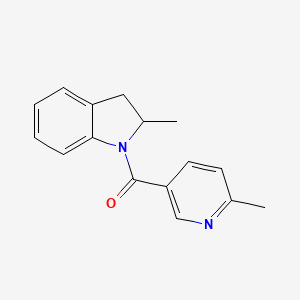
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone, also known as JNJ-42153605, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have an effect on the central nervous system, specifically on the dopamine and norepinephrine systems.
作用机制
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone acts as a selective norepinephrine-dopamine reuptake inhibitor (NDRI), which means it inhibits the reuptake of both norepinephrine and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood, attention, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone have been studied in preclinical models. In animal studies, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone has been found to increase locomotor activity and improve cognitive performance. Additionally, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to have antidepressant-like effects and to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone has several advantages for lab experiments, including its high selectivity for the norepinephrine and dopamine transporters and its ability to increase the levels of both neurotransmitters in the brain. However, one limitation of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone is that it has a relatively short half-life, which may make it difficult to study in vivo.
未来方向
There are several potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone may have applications in the treatment of ADHD and drug addiction. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone is a synthetic compound that can be prepared through a multi-step synthesis process. The synthesis starts with the reaction of 2-methylindole with 3-bromopyridine to produce 2-(6-bromopyridin-3-yl)-2,3-dihydro-1H-indole. This intermediate is then reacted with methyl magnesium bromide to produce 2-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indole. Finally, the compound is treated with 2,2-dimethyl-1,3-dioxolane-4-methanol to yield (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone.
科学研究应用
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications in several areas, including depression, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, attention, and motivation.
属性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-14(10-17-11)16(19)18-12(2)9-13-5-3-4-6-15(13)18/h3-8,10,12H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBURRXHQBSUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)


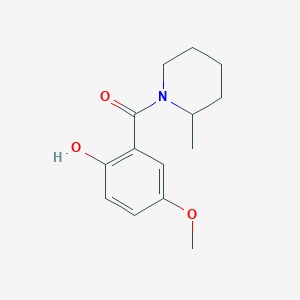
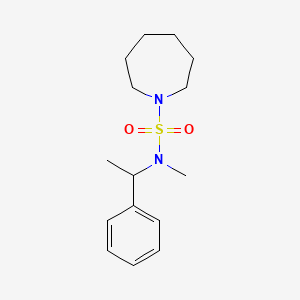
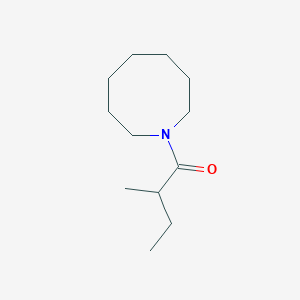

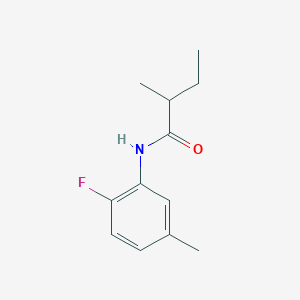
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
